(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone
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Overview
Description
ADTL-SA1215 is a first-in-class, specific small-molecule activator of SIRT3, a sirtuin protein that plays a crucial role in cellular metabolism and aging. This compound has shown significant potential in modulating autophagy, particularly in the context of triple-negative breast cancer .
Preparation Methods
The synthesis of ADTL-SA1215 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving iodination and coupling reactions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ADTL-SA1215 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of different analogs of ADTL-SA1215.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ADTL-SA1215 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the activation of SIRT3 and its effects on cellular metabolism.
Biology: The compound is employed in research to understand the role of SIRT3 in autophagy and mitochondrial function.
Medicine: ADTL-SA1215 has shown promise in preclinical studies for the treatment of triple-negative breast cancer by inhibiting the proliferation and migration of cancer cells through the SIRT3-driven autophagy/mitophagy signaling pathways
Mechanism of Action
ADTL-SA1215 exerts its effects by specifically activating SIRT3, a NAD±dependent deacetylase localized primarily in the mitochondria. The activation of SIRT3 leads to the deacetylation of key mitochondrial proteins, enhancing their activity and promoting autophagy. This process helps in the removal of damaged mitochondria and supports cellular homeostasis . The molecular targets of ADTL-SA1215 include manganese superoxide dismutase and other mitochondrial proteins involved in oxidative stress response and energy metabolism .
Comparison with Similar Compounds
ADTL-SA1215 is unique due to its specificity and potency as a SIRT3 activator. Similar compounds include:
SRT1720: A SIRT1 activator with some off-target effects on SIRT3.
Nicotinamide riboside: A precursor to NAD+ that indirectly activates sirtuins, including SIRT3.
Resveratrol: A natural compound that activates multiple sirtuins, including SIRT1 and SIRT3, but with lower specificity compared to ADTL-SA1215
ADTL-SA1215 stands out for its high specificity towards SIRT3, making it a valuable tool for studying the specific roles of this sirtuin in cellular processes and disease mechanisms .
Properties
Molecular Formula |
C26H29I2NO3 |
---|---|
Molecular Weight |
657.3 g/mol |
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C26H29I2NO3/c1-2-3-10-23-24(19-9-4-5-11-22(19)32-23)25(30)18-16-20(27)26(21(28)17-18)31-15-8-14-29-12-6-7-13-29/h4-5,9,11,16-17H,2-3,6-8,10,12-15H2,1H3 |
InChI Key |
NKCYHTOLLMRNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN4CCCC4)I |
Origin of Product |
United States |
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